

Application Note: Enantioselective Analysis of Lercanidipine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Lercanidipine Hydrochloride

Cat. No.: B019337

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension. It is a chiral compound, and its therapeutic activity is primarily attributed to the (S)-enantiomer. The enantioselective analysis of lercanidipine is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing high efficiency, rapid analysis times, and low consumption of reagents and samples. This application note details a validated capillary electrophoresis method for the enantioselective separation and quantitative determination of lercanidipine enantiomers.

A method has been developed and validated for the determination of lercanidipine enantiomers using cyclodextrin (CD) as a chiral selector in capillary electrophoresis.^{[1][2]} This method is suitable for the quality control of lercanidipine enantiomers in pharmaceutical formulations.^{[2][3]}

Quantitative Data Summary

The following tables summarize the key parameters and validation results for the enantioselective analysis of lercanidipine by capillary electrophoresis.

Table 1: Optimized Capillary Electrophoresis Conditions

Parameter	Value
Capillary	Fused-silica, uncoated, 60.2 cm total length (50.0 cm effective length), 50 µm i.d.
Background Electrolyte (BGE)	200 mmol/L Sodium Acetate Buffer (pH 4.0)
Chiral Selector	10 mmol/L 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)
Applied Voltage	25 kV
Capillary Temperature	15°C
Injection	Hydrodynamic, 0.5 psi for 10 seconds
Detection Wavelength	237 nm

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	12.5–100 µg/mL for each enantiomer
Correlation Coefficient (r)	≥ 0.995
Intra-day Precision (RSD%)	< 5%
Inter-day Precision (RSD%)	< 5%
Intra-day Accuracy (E%)	< 5%
Inter-day Accuracy (E%)	< 5%

Experimental Protocols

This section provides a detailed protocol for the enantioselective analysis of lercanidipine enantiomers using capillary electrophoresis.

1. Materials and Reagents

- Lercanidipine Hydrochloride reference standard

- 2,3,6-o-methyl- β -cyclodextrin (TM- β -CD)
- Sodium Acetate
- Acetic Acid
- Sodium Hydroxide (1.0 mol/L and 0.1 mol/L)
- Methanol (HPLC grade)
- Deionized water
- Commercial lercanidipine tablets

2. Instrument and Apparatus

- Capillary Electrophoresis system with a UV detector (e.g., Beckman Coulter P/ACE MDQ)
- Uncoated fused-silica capillary (60.2 cm total length, 50.0 cm effective length, 50 μ m i.d.)
- Data acquisition and analysis software
- pH meter
- Analytical balance
- Vortex mixer
- Sonicator

3. Preparation of Solutions

- Background Electrolyte (BGE) (200 mmol/L Sodium Acetate, pH 4.0, with 10 mmol/L TM- β -CD):
 - Dissolve the appropriate amount of sodium acetate in deionized water to make a 200 mmol/L solution.
 - Adjust the pH to 4.0 with acetic acid.

- Add the required amount of 2,3,6-o-methyl- β -cyclodextrin to achieve a final concentration of 10 mmol/L.
- Mix thoroughly until the cyclodextrin is completely dissolved. Filter the solution through a 0.45 μ m filter before use.
- Standard Stock Solution (1000 μ g/mL of racemic lercanidipine):
 - Accurately weigh 10 mg of lercanidipine hydrochloride reference standard.
 - Dissolve in and dilute to 10.0 mL with methanol in a volumetric flask.
- Working Standard Solutions (12.5, 25.0, 50.0, 75.0, and 100 μ g/mL):
 - Prepare serial dilutions of the standard stock solution with methanol to obtain the desired concentrations for the calibration curve.
- Sample Preparation (from 10 mg tablets):
 - Weigh and finely powder a representative number of lercanidipine tablets.
 - Transfer an amount of powder equivalent to 10 mg of lercanidipine into a 10.0 mL volumetric flask.
 - Add approximately 7 mL of methanol, sonicate for 15 minutes, and then vortex for 5 minutes.
 - Dilute to volume with methanol and mix well.
 - Filter the solution through a 0.45 μ m syringe filter, discarding the first few milliliters of the filtrate.
 - The final concentration of the sample solution will be 1000 μ g/mL. Dilute as needed to fall within the calibration range.

4. Capillary Electrophoresis Procedure

- Capillary Conditioning (New Capillary):

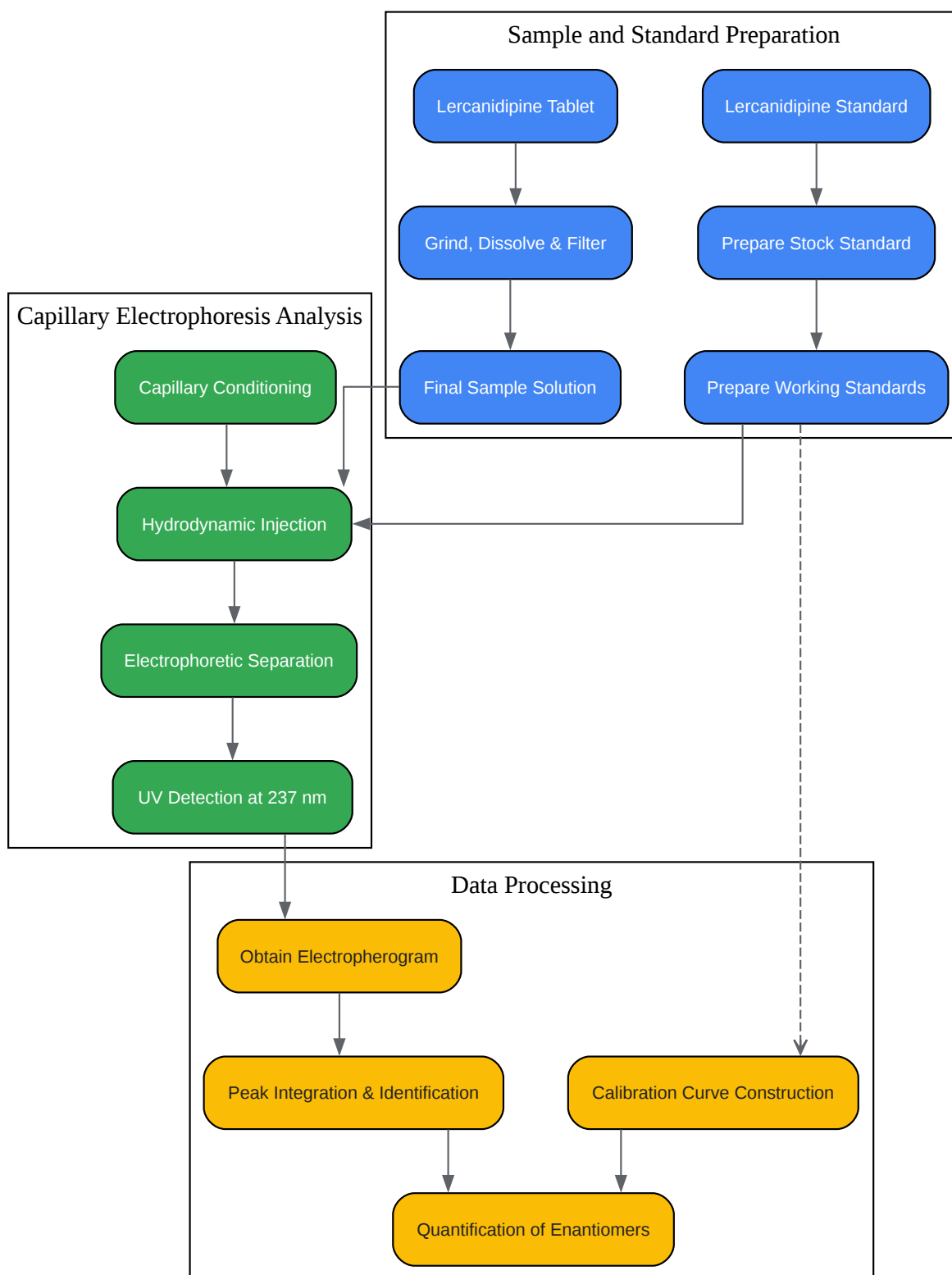
- Rinse the new capillary with 1.0 mol/L NaOH for 30 minutes.[\[1\]](#)
- Rinse with deionized water for 30 minutes.[\[1\]](#)
- Daily Capillary Conditioning:
 - At the beginning of each day, rinse the capillary with 0.1 mol/L NaOH for 15 minutes.[\[1\]](#)
 - Rinse with deionized water for 15 minutes.[\[1\]](#)
- Pre-injection Rinsing Sequence (between each run):
 - Rinse with 0.1 mol/L NaOH for 2.0 minutes.[\[1\]](#)
 - Rinse with deionized water for 2.0 minutes.[\[1\]](#)
 - Rinse with the BGE for 2.0 minutes.[\[1\]](#)
- Sample Injection and Analysis:
 - Introduce the sample into the capillary using a hydrodynamic injection at 0.5 psi for 10 seconds.
 - Apply a voltage of 25 kV.
 - Maintain the capillary temperature at 15°C.
 - Detect the enantiomers at a wavelength of 237 nm.
 - Record the electropherogram for data analysis.

5. Data Analysis

- Identify the peaks corresponding to the (R)- and (S)-lercanidipine enantiomers based on their migration times.
- Construct a calibration curve for each enantiomer by plotting the peak area against the concentration.

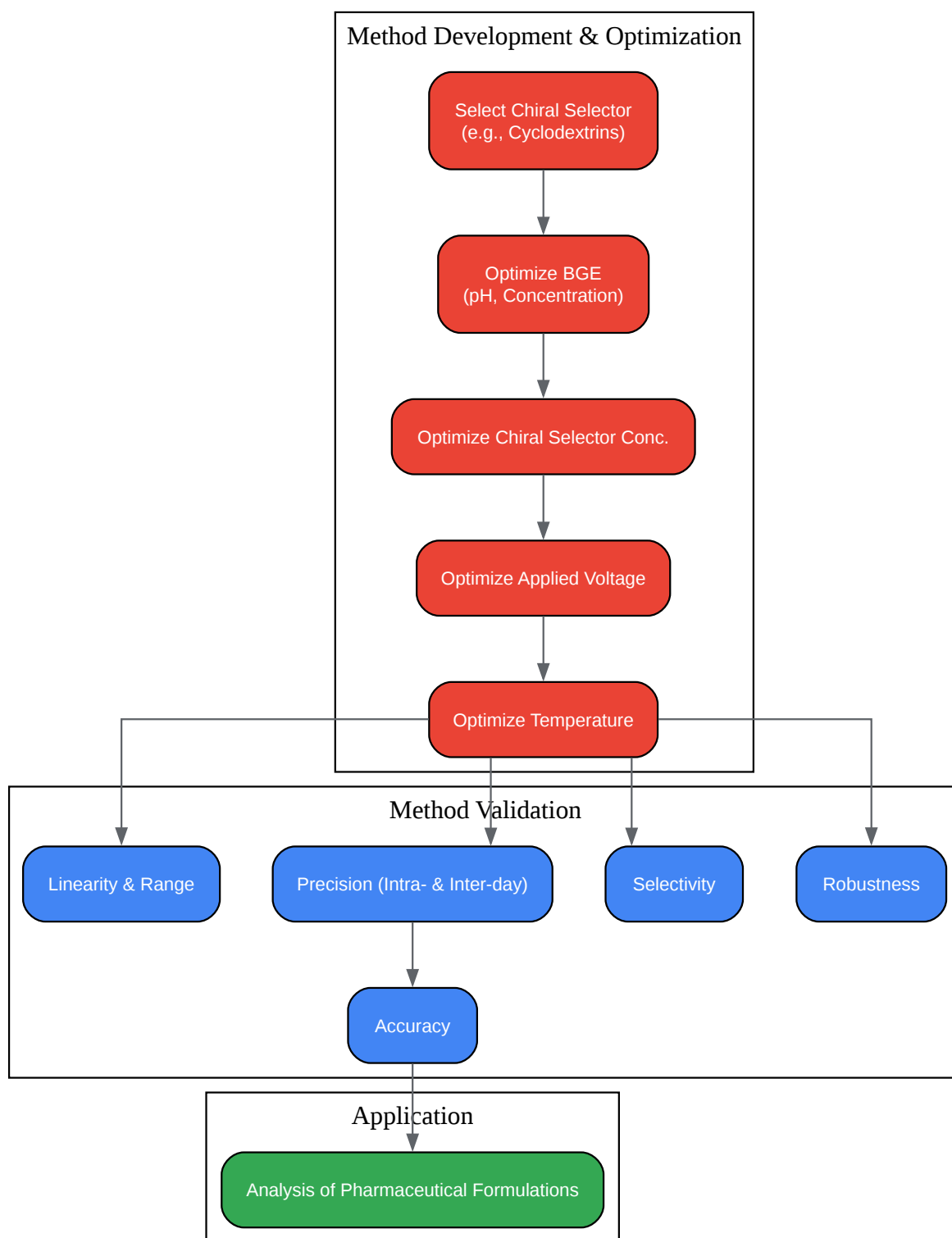
- Determine the concentration of each enantiomer in the sample solutions by interpolating their peak areas from the respective calibration curves.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the enantioselective analysis of lercanidipine.



[Click to download full resolution via product page](#)

Caption: Logical flow of method development for enantioselective analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Quantitative determination of lercanidipine enantiomers in commercial formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net/)]
- To cite this document: BenchChem. [Application Note: Enantioselective Analysis of Lercanidipine by Capillary Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019337#capillary-electrophoresis-for-enantioselective-analysis-of-lercanidipine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com